5-IAI (hydrochloride)
Description
Historical Context of Aminoindane Chemistry and Related Compound Classes
The aminoindane scaffold, a non-heterocyclic fused ring system composed of a benzene (B151609) ring and a five-membered cyclopentane (B165970) ring with an amino group, is a crucial structural moiety in medicinal chemistry. proquest.comajrconline.org The inherent rigidity of the indane structure, which can be seen as a constrained analog of phenethylamine (B48288), has long attracted scientific interest. frontiersin.org Initial investigations into aminoindane derivatives date back to at least the 1940s, when they were studied for their potential as bronchodilators, with research indicating they were more effective than L-ephedrine. frontiersin.orgencyclopedia.pub
Throughout the latter half of the 20th century, the scope of research expanded significantly. In the 1960s and 1970s, aminoindanes were explored for their analgesic properties and potential applications in treating neurodegenerative disorders like Parkinson's disease. encyclopedia.pubunodc.org This line of inquiry was fruitful, eventually leading to the development of compounds like rasagiline, a potent monoamine oxidase (MAO) inhibitor used in Parkinson's therapy. encyclopedia.pub The diverse pharmacological activities associated with aminoindane derivatives—ranging from antimicrobial and anti-inflammatory to antiviral and anticancer properties—have cemented their importance as a versatile pharmacophore in drug discovery. proquest.comajrconline.orgresearchgate.net The core 2-aminoindane (2-AI) structure, a rigid analogue of amphetamine, serves as the foundation for a wide array of derivatives created through modifications like N-alkylation or substitution on the aromatic ring. frontiersin.orgunodc.orgwikipedia.org
Genesis and Early Academic Investigations of 5-IAI (hydrochloride)
Methodological Advancements Driving 5-IAI (hydrochloride) Research
The study of 5-IAI (hydrochloride) and its isomers has been heavily reliant on advancements in analytical chemistry. The synthesis and characterization of 5-IAI and the structurally similar 4-iodo-2-aminoindan (4-IAI) necessitated the use of sophisticated analytical techniques to ensure structural elucidation and purity. dea.gov
Key methodologies employed in its research include:
Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been fundamental for the separation and identification of 5-IAI. dea.gov The electron ionization mass spectrum of 5-IAI is distinct, with a molecular ion of m/z 259 serving as the base peak, which allows for its differentiation from isomers like 4-IAI. dea.gov GC-MS methods have been developed for the rapid detection of 5-IAI. bu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for the definitive structural confirmation of the molecule, providing detailed information about the chemical environment of each atom. dea.gov
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis of the hydrochloride salt of 5-IAI reveals characteristic absorption patterns that, while similar to its 4-IAI isomer, have subtle differences that aid in its characterization. dea.gov
Interdisciplinary Significance of 5-IAI (hydrochloride) in Contemporary Chemical Science
The compound 5-IAI (hydrochloride) holds significance across multiple scientific disciplines, primarily in medicinal chemistry, pharmacology, and forensic science. Its development and study exemplify an interdisciplinary approach where synthetic chemistry provides the tools to create novel molecules, which are then investigated through pharmacological methods to understand their biological actions. harvard.edu
Medicinal Chemistry and Pharmacology: In these fields, 5-IAI serves as a valuable research tool. ontosight.ai It is used to probe the structure-activity relationships of the serotonin (B10506) transporter (SERT) and to understand the mechanisms of monoamine release. wikipedia.orgresearchgate.netmdpi.com As a rigid analogue of amphetamine derivatives, it helps researchers understand how conformational restriction affects interaction with biological targets. frontiersin.org The study of 5-IAI and related aminoindanes contributes to the broader effort to design compounds with specific pharmacological profiles. researchgate.netontosight.ai
Forensic Chemistry and Toxicology: The emergence of 5-IAI in non-laboratory settings has made it a compound of interest for forensic chemists. caymanchem.comnih.gov Its identification in seized materials presents analytical challenges, requiring robust and validated methods to distinguish it from its isomers and other related substances. bu.edudea.gov Therefore, the development of analytical profiles for 5-IAI is a significant contribution to forensic science. dea.gov
The study of such compounds underscores the need for continuous development in analytical sciences to keep pace with the emergence of new chemical entities. bu.edu
Compound Data Tables
Table 1: Physicochemical Properties of 5-IAI (hydrochloride)
| Property | Value | Source(s) |
| IUPAC Name | 2,3-dihydro-5-iodo-1H-inden-2-amine, monohydrochloride | caymanchem.comdea.gov |
| CAS Number | 1782044-60-3 | caymanchem.combioscience.co.uk |
| Molecular Formula | C₉H₁₀IN • HCl | caymanchem.com |
| Formula Weight | 295.6 g/mol | caymanchem.combioscience.co.uk |
| Physical Description | A crystalline solid | caymanchem.combioscience.co.uk |
| Solubility | Methanol: 1 mg/ml; DMSO: 0.5 mg/ml; DMF: 0.3 mg/ml | glpbio.comcaymanchem.com |
Properties
Molecular Formula |
C9H10IN · HCl |
|---|---|
Molecular Weight |
295.6 |
InChI |
InChI=1S/C9H10IN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H |
InChI Key |
KXPCULLKBZKNFC-UHFFFAOYSA-N |
SMILES |
NC1CC2=CC(I)=CC=C2C1.Cl |
Synonyms |
5-iodo-2-Aminoindane |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 5 Iai Hydrochloride
Classical and Contemporary Synthetic Pathways for 5-IAI (hydrochloride)
The synthesis of 5-IAI hydrochloride typically involves a multi-step process starting from commercially available precursors. The primary goal is the regioselective introduction of an iodine atom onto the 5-position of the 2-aminoindane scaffold.
One established pathway for synthesizing 5-IAI begins with 2-aminoindane (2-AI). dea.gov To control the reaction and prevent side reactions at the amino group, it is first protected. A common protecting group is the trifluoroacetyl group, which is introduced by reacting 2-AI with a reagent like trifluoroacetic anhydride (B1165640). dea.govevitachem.com The resulting N-trifluoroacetyl-2-aminoindane is then subjected to an electrophilic aromatic substitution reaction to introduce the iodine atom. evitachem.com This iodination step is crucial and often results in a mixture of isomers, primarily the desired 5-iodo derivative and the 4-iodo positional isomer. dea.govresearchgate.net
Another synthetic route utilizes (S)-Phenylalanine as the starting material. yakhak.org This approach involves protecting the amino acid, followed by a direct iodination of the aromatic ring. yakhak.org The subsequent steps involve an intramolecular Friedel-Crafts reaction to form the indane ring system, reduction, and finally, deprotection to yield the target compound. yakhak.org
The final step in these syntheses, after deprotection of the amino group, is the formation of the hydrochloride salt. This is typically achieved by treating the free base form of 5-IAI with a solution of hydrogen chloride (HCl) in a suitable solvent, such as ethyl ether, which facilitates precipitation of the more stable and water-soluble salt. evitachem.comyakhak.org
| Compound/Reagent | Role in Synthesis | Reference |
|---|---|---|
| 2-Aminoindane (2-AI) | Starting precursor scaffold | dea.gov |
| (S)-Phenylalanine | Alternative chiral starting precursor | yakhak.org |
| Trifluoroacetyl group | Protecting group for the amine | evitachem.com |
| Iodine (I₂) and Potassium Iodate (KIO₄) | Iodinating agents | yakhak.org |
| Triethylsilane and Boron Trifluoride Etherate (BF₃·Et₂O) | Reducing agents | yakhak.org |
| Potassium Carbonate (K₂CO₃) | Basification agent for deprotection | yakhak.org |
| Hydrogen Chloride (HCl) in Ether | For formation of the hydrochloride salt | yakhak.org |
A significant challenge in the synthesis of 5-IAI is controlling the regioselectivity of the iodination step and separating the desired product from isomers and by-products. dea.gov The direct iodination of N-protected 2-aminoindane often yields a mixture of 5-iodo-2-aminoindan-TFA and 4-iodo-2-aminoindan-TFA. dea.govresearchgate.net
To achieve high purity, chromatographic separation is essential. Column chromatography using silica (B1680970) gel is employed to separate the 5-iodo and 4-iodo isomers before the final deprotection step. dea.govresearchgate.net The purity of the final product is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. dea.gov
Optimization of the yield involves carefully controlling reaction conditions, such as temperature and the stoichiometry of the iodinating reagents. Using an excess of the iodination reagent can lead to the formation of di-iodo-substituted 2-aminoindans, which complicates purification and reduces the yield of the desired mono-iodinated product. dea.gov Analysis of illicit samples has also revealed the presence of impurities like chloro-iodo-2-aminoindan, suggesting that impurities in reagents or solvents can lead to undesired side reactions. dea.govresearchgate.net
| Strategy | Objective | Details | Reference |
|---|---|---|---|
| Column Chromatography | Purity | Separation of 5-IAI and 4-IAI isomers using a silica gel stationary phase. | dea.govresearchgate.net |
| Stoichiometric Control | Yield & Purity | Careful control of iodinating reagents to prevent the formation of di-iodo by-products. | dea.gov |
| Recrystallization | Purity | Purification of the final hydrochloride salt to remove residual impurities. | yakhak.org |
| Inert Atmosphere | Yield & Purity | Conducting reactions under an inert gas (e.g., argon) to prevent side reactions with atmospheric components. | reddit.com |
Exploration of Alternative Synthetic Routes to 5-IAI (hydrochloride) Analogues
The 2-aminoindane backbone is a versatile scaffold that can be chemically modified to produce a wide range of analogues. unodc.org These analogues are synthesized to explore structure-activity relationships. General strategies for creating these analogues include:
Aromatic Ring Substitution : Introducing different functional groups onto the phenyl ring of the indane structure. Examples include 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) and 5-methoxy-6-methyl-2-aminoindane (MMAI). unodc.orgnih.gov
N-Alkylation : Adding alkyl groups to the nitrogen atom of the amino group, leading to compounds like N-methyl-2-aminoindane (NM-2AI). unodc.org
Alternative synthetic starting points for these analogues can include indanone or indene (B144670) derivatives, or the intramolecular cyclization of acyl chloride derivatives of 3-phenyl-2-propanoic acid. unodc.org
| Analogue | Structural Modification | Reference |
|---|---|---|
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | Methylenedioxy bridge on the aromatic ring | unodc.orgnih.gov |
| N-Methyl-2-aminoindane (NM-2AI) | Methyl group on the amine (N-alkylation) | unodc.org |
| 5-Methoxy-6-methyl-2-aminoindane (MMAI) | Methoxy and methyl groups on the aromatic ring | nih.gov |
| 4-Iodo-2-aminoindane (4-IAI) | Positional isomer of 5-IAI | dea.gov |
Isotopic Labeling Approaches for 5-IAI (hydrochloride) in Research
Isotopic labeling is a powerful tool used to trace the metabolic fate of compounds and to study their interaction with biological targets. clearsynth.com For 5-IAI, two main types of isotopic labeling are of significant research interest: deuterium (B1214612) labeling and radioiodination.
Deuterium Labeling : In this approach, one or more hydrogen atoms in the 5-IAI molecule are replaced with deuterium (²H), a stable, heavy isotope of hydrogen. clearsynth.com Deuterated compounds are chemically similar to their non-labeled counterparts but can have altered metabolic profiles due to the kinetic isotope effect. zeochem.com This makes them valuable for in vivo studies of drug metabolism, helping to identify how the compound is absorbed, distributed, metabolized, and excreted. clearsynth.com Deuterium-labeled standards are also used in quantitative analysis by mass spectrometry.
Radioiodination : This technique involves incorporating a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) into the molecule. nih.gov Given that 5-IAI already contains an iodine atom, synthesizing a radiolabeled version is a logical step for specific research applications. A common method for this is iododemetallation, where a precursor (e.g., a chloromercury derivative) is reacted with a radioactive sodium iodide salt to instantly form the radiolabeled product. nih.gov Radiolabeled 5-IAI is invaluable for in vitro and in vivo receptor binding assays and for imaging studies like SPECT (Single Photon Emission Computed Tomography).
| Isotope | Labeling Type | Primary Research Application | Reference |
|---|---|---|---|
| Deuterium (²H or D) | Stable Isotope | Metabolism studies (pharmacokinetics), quantitative mass spectrometry. | clearsynth.comzeochem.com |
| Iodine-123 (¹²³I) | Radioisotope | In vivo imaging (SPECT). | nih.gov |
| Iodine-125 (¹²⁵I) | Radioisotope | In vitro radioligand binding assays, autoradiography. | nih.gov |
| Iodine-131 (¹³¹I) | Radioisotope | Radiotherapy research, older imaging techniques. | nih.gov |
Derivatization Strategies for Functionalization and Analytical Tagging of 5-IAI (hydrochloride)
Derivatization is a chemical modification technique used to convert a compound into a product (a derivative) with properties that are better suited for a specific analytical method. greyhoundchrom.com For aminoindanes like 5-IAI, derivatization is primarily used to improve their behavior in gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net
The primary site for derivatization on the 5-IAI molecule is the amino group. Reacting 5-IAI with a suitable derivatizing reagent can enhance its volatility, improve its thermal stability, and reduce peak tailing in chromatographic separation. researchgate.net This "analytical tagging" can also lead to more characteristic mass spectral fragmentation patterns, aiding in the definitive identification of the compound, especially when trying to distinguish it from its isomers. researchgate.net
Common derivatization reagents for aminoindanes include:
N-methyl-bis(trifluoroacetamide) (MBTFA)
Heptafluorobutyric anhydride (HFBA)
Ethyl chloroformate (ECF)
Studies have shown that all three of these reagents can be used to successfully derivatize and analyze a range of aminoindanes, including isomers that are difficult to separate in their underivatized form. researchgate.net
| Derivatization Reagent | Abbreviation | Purpose in Analysis | Reference |
|---|---|---|---|
| N-methyl-bis(trifluoroacetamide) | MBTFA | Improves GC separation and provides characteristic mass spectra. | researchgate.net |
| Heptafluorobutyric anhydride | HFBA | Enhances volatility and chromatographic resolution for GC-MS. | researchgate.net |
| Ethyl chloroformate | ECF | Aids in the differentiation of isomers and improves peak shape. | researchgate.net |
Pharmacological Mechanisms and Receptor Interactions of 5 Iai Hydrochloride Non Human and in Vitro Studies
In Vitro Receptor Binding Affinity and Selectivity Profiling of 5-IAI (hydrochloride)
In vitro studies have been crucial in mapping the interaction of 5-IAI with various components of the monoaminergic system. These investigations, primarily using human embryonic kidney 293 (HEK 293) cells that express human monoamine transporters, have provided detailed insights into the compound's binding affinities and functional activities. researchgate.netnih.gov
5-IAI functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), a mechanism it shares with MDMA. wikipedia.org It inhibits the uptake of monoamines and promotes their release. researchgate.net The relative potency for monoamine release by 5-IAI is serotonin (B10506) > dopamine (B1211576) > norepinephrine (B1679862). wikipedia.orgresearchgate.net
5-IAI demonstrates a notable interaction with the serotonin transporter (SERT). researchgate.net It is a potent inhibitor of SERT and a powerful stimulator of non-vesicular serotonin release. researchgate.net In vitro studies using rat synaptosomal preparations have confirmed that 5-IAI is a potent inhibitor of [3H]5-HT uptake and a non-vesicular [3H]5-HT releaser. researchgate.net One study reported its binding affinity (Ki) for SERT as 879 nM, while functional inhibition values (IC50) have been recorded as 241 nM and 2,500 nM in two different studies. wikipedia.org
The interaction of 5-IAI with the dopamine transporter (DAT) is less pronounced compared to its effects on SERT. researchgate.net Its affinity for DAT is comparatively weaker, with a reported Ki value of 992 nM. wikipedia.org Functional inhibition studies have yielded IC50 values of 992 nM and 2,300 nM. wikipedia.org
5-IAI also interacts with the norepinephrine transporter (NET). researchgate.net It has a binding affinity (Ki) of 311 nM for NET. wikipedia.org The reported IC50 values for functional inhibition are 612 nM and 760 nM. wikipedia.org
| Transporter | Binding Affinity (Ki, nM) | Functional Inhibition (IC50, nM) |
|---|---|---|
| SERT | 879 wikipedia.org | 241 or 2,500 wikipedia.org |
| DAT | 992 wikipedia.org | 992 or 2,300 wikipedia.org |
| NET | 311 wikipedia.org | 612 or 760 wikipedia.org |
| Receptor | Binding Affinity |
|---|---|
| 5-HT1A | High wikipedia.orgresearchgate.net |
| 5-HT2A | High wikipedia.orgresearchgate.net |
| 5-HT2B | High wikipedia.orgresearchgate.net |
| 5-HT2C | High wikipedia.orgresearchgate.net |
| α2A-adrenergic | Affinity noted wikipedia.orgresearchgate.net |
| α2B-adrenergic | Affinity noted wikipedia.orgresearchgate.net |
| α2C-adrenergic | Affinity noted wikipedia.orgresearchgate.net |
Monoamine Transporter Inhibition and Release Mechanisms
Cellular and Subcellular Mechanistic Investigations of 5-IAI (hydrochloride)
Neurotransmitter Release Modulations
In non-human and in vitro studies, 5-iodo-2-aminoindane (B145790) (5-IAI) demonstrates a distinct profile of neurotransmitter release modulation, primarily acting as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). wikipedia.org Its mechanism involves interaction with monoamine transporters, leading to the release of these key neurotransmitters.
Research using human embryonic kidney 293 (HEK 293) cells that express human monoamine transporters has shown that 5-IAI induces the efflux of serotonin (5-HT), dopamine (DA), and norepinephrine (NE). The relative potency for this release is 5-HT > DA > NE. researchgate.netresearchgate.net This indicates a preferential action on the serotonin system.
Further studies have elaborated on its interaction with monoamine transporters, identifying it as a potent inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET). researchgate.netresearchgate.net Its effects on the dopamine transporter (DAT) are comparatively weaker. researchgate.net In rat synaptosomal preparations, 5-IAI was found to be a potent inhibitor of 5-HT uptake and a non-vesicular releaser of 5-HT. researchgate.net Specifically, it was about twice as potent as 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) at inhibiting 5-HT uptake. researchgate.net
The in vitro pharmacological profile of 5-IAI, characterized by potent actions on both SERT and NET, is considered similar to that of 3,4-methylenedioxymethamphetamine (MDMA). researchgate.netnih.gov This similarity in monoamine transporter interaction suggests that 5-IAI may elicit comparable subjective effects. researchgate.net
| Transporter | Action | Potency |
| SERT (Serotonin) | Release, Inhibition | High |
| NET (Norepinephrine) | Release, Inhibition | High |
| DAT (Dopamine) | Release, Inhibition | Low |
Signal Transduction Pathway Perturbations
While direct, in-depth studies on the specific downstream signal transduction pathway perturbations caused by 5-IAI are limited, its interactions with various receptors suggest that it can influence multiple intracellular signaling cascades. 5-IAI exhibits binding affinity for several serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C, as well as for α2A, α2B, and α2C adrenergic receptors. wikipedia.orgresearchgate.netresearchgate.net
The activation of these G-protein coupled receptors (GPCRs) is known to trigger a cascade of intracellular events. For instance, the 5-HT2A receptor, for which 5-IAI shows relevant binding affinity, is implicated in the actions of hallucinogens and primarily signals through the Gq/G11 pathway. researchgate.net This pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then modulate intracellular calcium levels and activate protein kinase C (PKC), respectively, leading to a variety of cellular responses.
The binding of 5-IAI to α2-adrenergic receptors suggests a potential to modulate adenylyl cyclase activity. These receptors are typically coupled to Gi/Go proteins, and their activation inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. This can influence numerous cellular processes, including neurotransmitter release and gene expression.
Structure-Activity Relationship (SAR) Studies of 5-IAI (hydrochloride) and Indane Analogues
The structure-activity relationship (SAR) of 5-IAI and other indane analogues reveals how modifications to the chemical structure influence their pharmacological profiles. These studies are crucial for understanding the molecular determinants of their interactions with monoamine transporters and receptors.
The nature and position of substituents on the indane ring system significantly alter the activity and selectivity of these compounds.
Ring Substitution: In general, ring-substituted aminoindanes like 5-IAI and MDAI show increased potency at the serotonin transporter (SERT) compared to the dopamine transporter (DAT). researchgate.netnih.gov This is in contrast to the non-ring-substituted parent compound, 2-aminoindane (2-AI), which is a selective substrate for the norepinephrine transporter (NET) and DAT with negligible effects on SERT. researchgate.netnih.gov
5-Position Substitution: The presence of a halogen, such as iodine at the 5-position in 5-IAI, imparts a high affinity for SERT. researchgate.net This is consistent with observations in the amphetamine series, where para-substitution on the phenyl ring tends to increase serotonergic activity. nih.gov
Other Substitutions: The type of substituent at the 5- and 6-positions dictates the selectivity for different monoamine transporters. For example, 5,6-methylenedioxy-2-aminoindane (MDAI) is moderately selective for SERT and NET, with weaker effects on DAT. researchgate.net In contrast, 5-methoxy-2-aminoindane (5-MeO-AI) shows some selectivity for SERT, while 5-methoxy-6-methyl-2-aminoindane (MMAI) is highly selective for SERT. researchgate.net
These findings highlight that modifications to the aromatic ring of the indane structure are a key determinant of the pharmacological profile, particularly the balance between serotonergic, noradrenergic, and dopaminergic activity.
| Compound | Substitution | Primary Transporter Interaction |
| 2-Aminoindane (2-AI) | None | NET, DAT |
| 5-Iodo-2-aminoindane (5-IAI) | 5-Iodo | SERT, NET |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 5,6-Methylenedioxy | SERT, NET |
| 5-Methoxy-2-aminoindane (5-MeO-AI) | 5-Methoxy | SERT |
| 5-Methoxy-6-methyl-2-aminoindane (MMAI) | 5-Methoxy, 6-Methyl | SERT (highly selective) |
Comparison with p-Iodoamphetamine: The pharmacological profile of 5-IAI closely resembles that of p-iodoamphetamine, which is also a potent serotonin-releasing agent. This suggests that the conformation imposed by the indane ring is favorable for interaction with SERT.
Neurotoxicity: A key aspect of the development of these rigid analogues was the search for non-neurotoxic alternatives to amphetamines like MDMA. researchgate.net In animal studies, 5-IAI was found to be less neurotoxic than MDMA. researchgate.net
The study of these rigid analogues has been instrumental in understanding the structural requirements for transporter-mediated neurotransmitter release and has guided efforts to design compounds with more specific pharmacological profiles.
Preclinical Pharmacodynamic Assessments of 5-IAI (hydrochloride) in Non-Human Models
Preclinical pharmacodynamic studies in non-human models have provided further understanding of the physiological and behavioral effects of 5-IAI. These studies often use rodent models to assess the in vivo consequences of the compound's in vitro pharmacological actions.
These preclinical assessments are crucial for bridging the gap between in vitro findings and potential in vivo effects, providing a more comprehensive picture of the compound's pharmacodynamic profile.
Advanced Analytical Methodologies for 5 Iai Hydrochloride Characterization and Detection
Chromatographic Separation Techniques for 5-IAI (hydrochloride) and Its Impurities
Chromatography is fundamental to separating 5-IAI from complex matrices, including cutting agents, adulterants, and synthesis-related by-products. researchgate.netbu.edu The choice of technique depends on the volatility and polarity of the analyte and the required sensitivity of the analysis.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in forensic laboratories for identifying volatile substances like aminoindanes. bu.eduherts.ac.uk The method combines the powerful separation capability of gas chromatography with the definitive identification power of mass spectrometry. For 5-IAI, a typical analysis involves dissolving the sample, potentially after a basic extraction into a solvent like chloroform, and injecting it into the GC system. swgdrug.org
Table 1: GC-MS Parameters and Findings for 5-IAI Analysis
| Parameter | Details | Reference |
|---|---|---|
| Column Type | Non-polar (5% phenyl) methylpolysiloxane | bu.edu |
| Ionization Mode | Electron Ionization (EI) | researchgate.netresearchgate.net |
| Total Run Time | ~10 minutes | bu.edu |
| 5-IAI Molecular Ion | m/z 259 (Base Peak) | dea.govresearchgate.net |
| 4-IAI Molecular Ion | m/z 259 (Not Base Peak) | dea.govresearchgate.net |
| Key Distinguishing Ion | m/z 132 (Minor ion for 5-IAI, Base Peak for 4-IAI) | dea.gov |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS, particularly for compounds that are non-volatile or thermally labile. mdpi.comwikipedia.org This technique does not typically require derivatization, simplifying sample preparation. mdpi.com LC-MS/MS combines the separation power of high-performance liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. wikipedia.org
In a typical LC-MS/MS workflow, the sample is separated on a reversed-phase column (e.g., C18). mdpi.comnih.gov The separated analytes are then ionized, commonly using electrospray ionization (ESI), before entering the mass spectrometer. wikipedia.org The use of tandem MS, often in Multiple Reaction Monitoring (MRM) mode, allows for highly selective and sensitive detection. mdpi.comnih.gov A specific precursor ion for 5-IAI is selected and fragmented, and a resulting characteristic product ion is monitored. This process significantly reduces chemical noise and enhances detection limits. oup.com
Validated LC-MS/MS screening methods have been developed for the simultaneous detection of numerous new psychoactive substances (NPS), including 5-IAI, in blood and other biological matrices. mdpi.comunipd.it These methods are highly sensitive, with limits of quantification often in the low nanogram per milliliter (ng/mL) range. mdpi.com
Table 2: LC-MS/MS Parameters for NPS Screening Including 5-IAI
| Parameter | Details | Reference |
|---|---|---|
| Separation Technique | Liquid Chromatography | mdpi.comwikipedia.org |
| Column Type | C18 (Reversed-phase) | mdpi.com |
| Ionization Mode | Electrospray Ionization (ESI) | wikipedia.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
| Sensitivity | Limits of Quantification (LOQ) from 0.02 to 1.5 ng/mL | mdpi.com |
High-performance liquid chromatography (HPLC) is a fundamental separation technique in analytical chemistry and is the chromatographic component of LC-MS systems. wikipedia.orgwalshmedicalmedia.comnih.gov As a standalone technique, HPLC with a detector like a UV or diode-array detector (DAD) can be used for the analysis and quantification of 5-IAI. herts.ac.ukbiomedpharmajournal.org The principle of HPLC involves pumping a solvent mixture (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase). jasco-global.com Each component in the sample interacts differently with the stationary phase, causing them to separate as they flow out of the column at different times (retention times). wikipedia.orgjasco-global.com
For a compound like 5-IAI, a reversed-phase HPLC method is typically suitable. thermofisher.com This involves a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. walshmedicalmedia.comnumberanalytics.com The separation is based on the differential partitioning of the analytes between the two phases. biomedpharmajournal.org HPLC is highly versatile, reproducible, and can be used for both qualitative and quantitative analysis of pharmaceutical-type compounds. walshmedicalmedia.comopenaccessjournals.com
Capillary electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their size-to-charge ratio in an electric field. longdom.orgsciex.com The technique is known for its rapid analysis times, minimal sample consumption, and high separation efficiency, often exceeding that of HPLC. longdom.orglibretexts.org The basic setup involves a narrow-bore fused-silica capillary filled with a buffer solution, with a high voltage applied across its ends. sciex.com
While specific, detailed applications of CE for the routine analysis of 5-IAI are not extensively documented in the primary literature, the technique is well-suited for separating charged species like protonated aminoindanes. longdom.orgresearchgate.net In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation occurs based on the differential electrophoretic mobilities of the analytes in a free solution. libretexts.org Given that 5-IAI and its impurities (like 4-IAI) would possess a positive charge in an acidic buffer, CE represents a viable and powerful technique for their separation and analysis. longdom.org Its application in pharmaceutical and forensic analysis is well-established for similar small molecules. elsevier.com
Spectroscopic Characterization of 5-IAI (hydrochloride) for Structural Confirmation
While chromatography separates components, spectroscopy provides detailed structural information necessary for unequivocal identification.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating molecular structures. wikipedia.orgrsc.org It provides detailed information about the chemical environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule. dea.govresearchgate.net This capability is critical for distinguishing between positional isomers like 5-IAI and 4-IAI, which can be challenging using mass spectrometry alone. dea.gov
The ¹H NMR spectrum of 5-IAI (hydrochloride salt in D₂O) shows distinct signals for the protons on the aromatic ring and the indane structure. dea.govresearchgate.net The key to differentiating it from 4-IAI lies in the pattern and chemical shifts of the aromatic protons. In 5-IAI, the iodine atom is at the 5-position, leading to a specific splitting pattern for the remaining aromatic protons. Similarly, the ¹³C NMR spectrum provides unique chemical shifts for each carbon atom, confirming the substitution pattern. dea.gov Two-dimensional NMR techniques, such as HSQC and HMBC, can further confirm the structure by showing correlations between protons and carbons. researchgate.net These definitive spectroscopic methods are essential for the absolute structural confirmation of 5-IAI and for identifying impurities in illicit samples. dea.govresearchgate.net
Table 3: ¹H and ¹³C NMR Data for 5-IAI HCl and 4-IAI Base for Isomer Differentiation
Note: Chemical shifts are reported from reference spectra and may vary slightly based on solvent and experimental conditions. d=doublet, t=triplet, m=multiplet, s=singlet, dd=doublet of doublets.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure of 5-IAI by probing the vibrational modes of its chemical bonds.
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for the characterization of 5-IAI. researchgate.net The analysis is typically performed on the hydrochloride salt form using an Attenuated Total Reflectance (ATR) accessory. researchgate.netswgdrug.org The resulting spectrum displays characteristic absorption bands corresponding to the various functional groups within the molecule. researchgate.net While the IR spectra of 5-IAI and its positional isomer, 4-iodo-2-aminoindan (4-IAI), are very similar, there are minor band shifts in the 500-1750 cm⁻¹ region that can be used for differentiation, though supplementary methods are recommended for unambiguous identification. dea.gov The non-iodinated parent compound, 2-aminoindan (B1194107) (2-AI), is easily distinguished from its iodinated derivatives via IR spectroscopy. dea.gov
Key absorption peaks for 5-IAI hydrochloride have been identified, providing a spectral fingerprint for the compound. swgdrug.org
| Wavenumber (cm⁻¹) | Assignment (Tentative) | Reference |
|---|---|---|
| 3043 | Aromatic C-H Stretch | swgdrug.org |
| 2895, 2839 | Aliphatic C-H Stretch | swgdrug.org |
| 2758, 2681, 2588 | Amine Salt (R-NH₃⁺) Stretch | swgdrug.org |
| 1597 | Aromatic C=C Stretch | swgdrug.org |
| 1518 | N-H Bend | swgdrug.org |
| 1471, 1435 | CH₂ Scissoring | swgdrug.org |
| 885, 796 | C-H Out-of-Plane Bending (Aromatic) | swgdrug.org |
| 517 | C-I Stretch | swgdrug.org |
Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to IR for vibrational analysis. It has been evaluated for the identification of new psychoactive substances (NPS), including aminoindanes. researchgate.netfrontiersin.org The technique can effectively discriminate between different classes of NPS based on their core chemical structures. frontiersin.org For aminoindanes like 5-IAI, Raman spectroscopy combined with chemometric approaches such as Principal Component Analysis (PCA) allows for clear separation from other NPS classes like methcathinones and diphenidines. frontiersin.org The use of a 1064 nm laser source for handheld Raman instruments has shown advantages in reducing fluorescence and improving the signal-to-noise ratio, thereby enhancing the 'first-pass' identification of these substances in field applications. researchgate.net
UV-Visible Spectroscopy for Quantitative Determination
UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. ijpsjournal.comugm.ac.id The method's utility is based on the Beer-Lambert law, which states that there is a linear relationship between the absorbance of a solution and the concentration of the analyte. ugm.ac.id
For quantitative analysis of a substance like 5-IAI, a standard procedure would involve:
Selection of Solvent: A solvent in which the compound is soluble and that does not absorb in the same region as the analyte is chosen. ajpaonline.com
Determination of Maximum Wavelength (λmax): A solution of known concentration is scanned across the UV-Vis range (typically 200–400 nm for UV) to find the wavelength of maximum absorbance (λmax). ajpaonline.com Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.
Creation of a Calibration Curve: A series of standard solutions of the analyte are prepared at different known concentrations. The absorbance of each standard is measured at the predetermined λmax. A calibration curve is then plotted with absorbance versus concentration. uomustansiriyah.edu.iq
Analysis of Unknown Sample: The absorbance of the sample with an unknown concentration is measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. uomustansiriyah.edu.iq
While this methodology is standard, specific documented applications detailing the λmax and quantitative determination of 5-IAI hydrochloride are not widely available in the reviewed literature. One monograph explicitly notes that the UVmax for 5-IAI has not been determined. swgdrug.org
Impurity Profiling and Adulterant Identification in 5-IAI (hydrochloride) Samples
Impurity profiling is a critical aspect of pharmaceutical and forensic analysis, aimed at identifying and quantifying unwanted chemicals in a substance. ajprd.comthermofisher.com These impurities can arise from the synthesis process (e.g., starting materials, by-products, intermediates) or be added as adulterants or diluents. ajprd.comtexas.gov
| Identified Impurity | Probable Origin | Reference |
|---|---|---|
| 2-Aminoindan (2-AI) | Unreacted starting material | dea.gov, researchgate.net |
| 4-Iodo-2-aminoindan (4-IAI) | Positional isomer formed during iodination | dea.gov, researchgate.net |
| Chloro-iodo-2-aminoindan | Synthetic by-product (exact structure unknown) | researchgate.net, dea.gov |
| Di-iodo-2-aminoindans | By-products from excess iodination | researchgate.net |
The presence of the positional isomer 4-IAI is of particular forensic interest, necessitating analytical methods that can clearly distinguish between the two. researchgate.net Additionally, other substances such as ascorbic acid have been found used as a diluent in powdered 5-IAI samples. dea.gov
Biotransformation Pathways of 5-IAI (hydrochloride) in In Vitro and Non-Human Systems
Biotransformation, or drug metabolism, is the process by which the body chemically modifies xenobiotics, typically to facilitate their elimination. wuxiapptec.com This process is generally divided into Phase I and Phase II reactions. nih.gov While specific in vitro or in vivo metabolism studies detailing the complete biotransformation of 5-IAI are limited, likely pathways can be inferred from its chemical structure and the known metabolism of similar compounds like amphetamines.
Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent molecule, a process often mediated by cytochrome P450 (CYP) enzymes. nih.gov For a compound like 5-IAI, expected Phase I metabolic pathways would likely involve:
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.
N-Dealkylation: Although 5-IAI is a primary amine, this pathway is relevant for N-substituted analogues.
Oxidative Deamination: Conversion of the amino group to a ketone, followed by further reactions. This is a common pathway for amphetamine-like compounds.
Deiodination: Removal of the iodine atom from the aromatic ring.
Phase II reactions involve the conjugation (attachment) of endogenous molecules to the functional groups on the parent drug or its Phase I metabolites. numberanalytics.com This process increases the molecule's water solubility and facilitates its excretion. numberanalytics.com For 5-IAI and its potential Phase I metabolites, key Phase II reactions would include:
Glucuronidation: Conjugation with glucuronic acid, a very common pathway for compounds with hydroxyl or amino groups. numberanalytics.com
Sulfation: Conjugation with a sulfonate group, another common pathway for hydroxyl and amino functionalities. numberanalytics.com
Acetylation: Transfer of an acetyl group to the primary amino group. numberanalytics.com
| Metabolic Phase | Reaction Type | Description |
|---|---|---|
| Phase I | Aromatic Hydroxylation | Introduction of a hydroxyl (-OH) group onto the benzene (B151609) ring. |
| Oxidative Deamination | Removal of the amino group, likely forming a ketone intermediate. | |
| Deiodination | Cleavage of the carbon-iodine bond to remove the iodine atom. | |
| Phase II | Glucuronidation | Conjugation of the amino group or a newly formed hydroxyl group with glucuronic acid. |
| Sulfation | Conjugation of the amino group or a newly formed hydroxyl group with a sulfate (B86663) group. |
Metabolic stability assays are crucial in early drug discovery to predict a compound's persistence in the body. srce.hrbioivt.com These in vitro tests measure the rate at which a compound is metabolized by liver preparations, such as liver microsomes or hepatocytes. nih.govsrce.hr Key parameters derived from these studies include the in vitro half-life (t₁/₂) and intrinsic clearance (CLint). nih.gov
Liver Microsomes: These preparations contain Phase I enzymes (primarily CYPs) and are used to assess CYP-mediated metabolism. srce.hr
Hepatocytes: These whole liver cells contain both Phase I and Phase II enzymes and provide a more complete picture of metabolic activity. acs.org
The rate of disappearance of the parent compound over time is monitored, often using LC-MS/MS. acs.org Rapid metabolism (low stability) often correlates with low bioavailability and a short duration of action in vivo. nih.gov Conversely, high metabolic stability can lead to drug-drug interactions or toxicity from the parent compound. srce.hr
Enzyme kinetics studies would further identify the specific CYP isoforms (e.g., CYP2D6, CYP3A4) responsible for the metabolism of 5-IAI. No specific studies detailing the metabolic stability, half-life, or enzyme kinetics for 5-IAI were identified in the reviewed sources.
Method Validation and Quality Assurance in 5-IAI (hydrochloride) Analysis
Method validation is a requirement for regulatory compliance and is essential for establishing the credibility of analytical findings. researchgate.net The process follows internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH), which outline the specific parameters to be investigated. herts.ac.ukajol.info For novel psychoactive substances like 5-IAI, whose chemical and physical properties may not be fully understood, this process is particularly critical. bu.edu
A gas chromatography-mass spectrometry (GC-MS) method has been developed for the identification and quantification of 5-IAI. bu.edu The validation of such a method ensures its efficacy and reliability for distinguishing the analyte from adulterants and quantifying it in various samples. bu.edu The following sections detail the key parameters and quality assurance measures pertinent to the analysis of 5-IAI (hydrochloride).
Method Validation Parameters
The validation process assesses multiple performance characteristics of an analytical method. aacrjournals.org These parameters collectively ensure the quality, reliability, and consistency of the results. aacrjournals.org
Specificity/Selectivity: This parameter is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. herts.ac.uk For 5-IAI analysis, a GC-MS method demonstrates specificity by chromatographically separating 5-IAI from other substances, with mass spectrometry providing definitive identification based on its unique mass spectrum and retention time. bu.edu
Linearity and Range: Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. herts.ac.uk A minimum of five concentration levels is typically used to establish linearity. herts.ac.uk
Example Linearity Data for 5-IAI (hydrochloride) Analysis
| Concentration (ng/mL) | Instrument Response (Peak Area) |
|---|---|
| 10 | 18,540 |
| 25 | 46,350 |
| 50 | 92,100 |
| 100 | 186,200 |
| 200 | 375,100 |
| Regression Analysis | |
| Correlation Coefficient (R²) | > 0.999 |
| Slope (S) | 1870 |
| Y-intercept | -250 |
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Example LOD and LOQ Values
| Parameter | Typical Value (ng/mL) | Basis of Determination |
|---|---|---|
| LOD | ~5 | Signal-to-Noise Ratio of 3:1 |
| LOQ | ~10 | Signal-to-Noise Ratio of 10:1 |
Accuracy: Accuracy expresses the closeness of agreement between the value found and an accepted reference value. herts.ac.uk It is often determined by spiking a blank matrix with a known concentration of the analyte and measuring the recovery. herts.ac.uk Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each). ajol.info
Example Accuracy (Recovery) Study Results
| Spiked Concentration (ng/mL) | Measured Concentration (Mean, n=3) | Recovery (%) |
|---|---|---|
| 15 | 14.8 | 98.7 |
| 75 | 76.1 | 101.5 |
Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. herts.ac.uk It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels:
Repeatability (Intra-day precision): Assesses precision under the same operating conditions over a short interval. herts.ac.uk
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. herts.ac.uk
Reproducibility: Assesses the precision between different laboratories. herts.ac.uk
Example Precision Data for 5-IAI (hydrochloride) Analysis
| Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
|---|---|---|
| 15 | < 5% | < 8% |
| 75 | < 3% | < 5% |
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. ajol.info For a GC-MS method, these could include changes in the GC oven temperature ramp, flow rate, or injection volume. nih.gov This provides an indication of its reliability during normal usage.
Quality Assurance in Routine Analysis
Once a method is validated, quality assurance (QA) protocols are essential to ensure the continued quality and integrity of results over time. usewhale.io This involves a set of planned and systematic actions to provide confidence that a product or service will satisfy given requirements for quality.
Key components of a QA program for 5-IAI analysis include:
Use of Certified Reference Materials (CRMs): For calibration and control, the use of CRMs for 5-IAI (hydrochloride) is fundamental. lgcstandards.com These materials are of known purity and concentration, produced under rigorous quality standards (e.g., ISO 17034), and are accompanied by a certificate of analysis. rsc.orgencyclopedia.pub They serve as the benchmark against which analytical measurements are compared.
System Suitability Tests: Before running a sequence of samples, system suitability tests are performed to ensure the analytical system is performing correctly. This may involve injecting a standard solution to check parameters like peak resolution, column efficiency, and peak tailing. researchgate.net
Quality Control (QC) Samples: QC samples, prepared from a source independent of the calibration standards, are analyzed alongside unknown samples. These are typically run at low, medium, and high concentrations to monitor the accuracy and precision of the analysis for each batch of samples.
Standard Operating Procedures (SOPs): All analytical procedures, from sample receipt to final reporting, must be meticulously documented in SOPs. This ensures that all analyses are performed consistently over time and by different analysts.
Proficiency Testing: Participation in inter-laboratory proficiency testing schemes, where available, provides an external and objective assessment of a laboratory's analytical performance compared to its peers.
By combining a thoroughly validated analytical method with a stringent quality assurance program, laboratories can ensure that the identification and quantification of 5-IAI (hydrochloride) are performed with the highest degree of scientific accuracy and reliability.
Table of Compounds Mentioned
| Compound Name |
|---|
| 5-IAI (hydrochloride) |
| 5-iodo-2-aminoindane (B145790) |
Computational and Theoretical Investigations of 5 Iai Hydrochloride
Molecular Modeling and Docking Simulations of 5-IAI (hydrochloride) with Biological Targets
Molecular modeling and docking simulations are pivotal in understanding how a ligand like 5-IAI might interact with its biological targets. As a rigid analogue of p-iodoamphetamine, 5-IAI is presumed to interact with monoamine transporters (MATs), including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). nih.gov Docking studies predict the preferred binding orientation and affinity of a ligand within the active site of a protein. acs.org
The process involves using a high-resolution crystal structure or a validated homology model of the target protein (e.g., human SERT, DAT, or NET). frontiersin.orgnih.gov A three-dimensional model of the 5-IAI molecule is then computationally placed into the transporter's binding pocket. Algorithms calculate the most energetically favorable binding poses, considering interactions such as hydrogen bonds, ionic interactions, and hydrophobic contacts. acs.orgfrontiersin.org
For 5-IAI, key interactions within the MAT binding sites would be anticipated:
Ionic Interaction: The primary amine group of the aminoindan core is expected to form a crucial ionic bond with a conserved aspartate residue present in the central binding site of all three transporters (Asp98 in SERT, Asp79 in DAT). nih.govsci-hub.se
Aromatic/Hydrophobic Interactions: The indane ring system would likely engage in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket, such as tyrosine and phenylalanine. sci-hub.senih.gov
Halogen Bonding: The iodine atom at the 5-position of the indane ring may form halogen bonds with electron-donating residues in the binding pocket, potentially influencing its binding affinity and selectivity across the different transporters.
Simulations with related aminoindanes and amphetamines against MATs have highlighted the importance of these interactions in determining a compound's potency and selectivity. nih.gov Docking studies could therefore be used to generate hypotheses about 5-IAI's specific affinity profile for SERT, DAT, and NET, providing a molecular basis for its observed pharmacological effects. acs.org
Table 1: Key Amino Acid Residues in Monoamine Transporter Binding Sites Involved in Ligand Interaction
| Interaction Type | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Potential Role in 5-IAI Binding |
|---|---|---|---|---|
| Ionic Bonding | Asp98 | Asp79 | Asp75 | Anchors the protonated amine of 5-IAI. |
| Aromatic/Hydrophobic | Tyr95, Ile172, Phe335 | Phe155, Phe320 | Tyr152, Phe317 | Stabilizes the indane ring system. |
| Polar/Hydrogen Bonding | Tyr176, Ser438 | Ser149, Ser422 | Ser419, Ser420 | May interact with the amine group. |
Quantum Chemical Calculations for Electronic Structure and Reactivity of 5-IAI (hydrochloride)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of a molecule. researchgate.netresearcher.life These calculations can determine the three-dimensional geometry, electron distribution, and molecular orbital energies of 5-IAI. Such studies on the related amphetamine molecule have provided insights into its structural parameters and reactivity. researchgate.netresearchgate.net
For 5-IAI, DFT calculations would yield several key descriptors:
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. It would highlight the electron-rich regions (like the iodine atom and aromatic ring) and the electron-poor region around the protonated amine, indicating sites for potential intermolecular interactions. researchgate.net
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates chemical stability and susceptibility to charge transfer with a biological receptor. nih.gov
Atomic Charges: Calculating the partial charge on each atom helps to quantify the polarity of bonds and predict sites susceptible to metabolic attack or electrostatic interactions.
By analyzing these properties, researchers can predict the molecule's reactivity and how its electronic structure, influenced by the bulky and electronegative iodine atom, might affect its interaction with biological targets compared to other non-iodinated analogues. researcher.lifenih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for 5-IAI (hydrochloride) Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For a class of compounds like 2-aminoindan (B1194107) analogues, a QSAR model could be developed to predict their affinity for monoamine transporters based on various molecular descriptors.
The development of a 3D-QSAR model for aminoindan analogues would involve:
Data Set Compilation: Gathering a series of 2-aminoindan analogues with experimentally determined binding affinities (e.g., Ki or IC50 values) for SERT, DAT, and NET. nih.gov
Descriptor Calculation: For each molecule, calculating a range of descriptors that quantify its physicochemical properties. These can include steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., LogP) parameters.
Model Generation: Using statistical methods like Partial Least Squares (PLS) to build a mathematical equation that links the descriptors to the biological activity. nih.gov
Validation: Testing the model's predictive power using an external set of compounds not included in the initial model training.
A validated QSAR model could predict the monoamine transporter affinity of new or untested analogues, including 5-IAI. nih.gov The model would also identify which structural features—such as the presence and position of a halogen on the aromatic ring—are most important for enhancing affinity or selectivity, thereby guiding the design of new molecules with specific pharmacological profiles. nih.gov
In Silico Prediction of Biotransformation Pathways and Metabolite Structures
In silico metabolism prediction tools are used to forecast how a compound like 5-IAI might be biotransformed in the body. simulations-plus.com These software programs use knowledge-based systems or machine learning algorithms to predict the likely sites of metabolism by major drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family. simulations-plus.commdpi.com
For 5-IAI, these tools would analyze the structure to identify atoms or functional groups susceptible to common metabolic reactions. Potential predicted biotransformation pathways could include:
Aromatic Hydroxylation: Addition of a hydroxyl group to the benzene (B151609) ring of the indane structure.
N-dealkylation/Deamination: Removal of the amino group, which is a common pathway for amphetamine-like compounds.
Hydroxylation of the Aliphatic Ring: Addition of a hydroxyl group to the five-membered ring of the indane core.
The prediction software generates a list of potential metabolites, often with a "likelihood" score for each metabolic site. simulations-plus.com This information is invaluable for guiding analytical chemists in searching for and identifying the actual metabolites in in vitro or in vivo experiments. Predicting metabolic pathways helps in understanding the compound's duration of action and identifying potentially active or reactive metabolites. mdpi.comnih.gov
Table 2: Potential In Silico Predicted Metabolic Reactions for 5-IAI
| Metabolic Reaction | Potential Site on 5-IAI Structure | Enzyme Family | Predicted Outcome |
|---|---|---|---|
| Aromatic Hydroxylation | Benzene ring (positions 4, 6, or 7) | Cytochrome P450 (CYP) | Formation of a phenolic metabolite. |
| Aliphatic Hydroxylation | Indane C1 or C3 position | Cytochrome P450 (CYP) | Formation of an alcohol metabolite. |
| Oxidative Deamination | Amino group at C2 | Monoamine Oxidase (MAO), CYP | Formation of a ketone metabolite and elimination of ammonia. |
| Deiodination | Iodine at C5 | Various | Replacement of iodine with hydrogen, forming 2-AI. |
Cheminformatics Approaches for Classification and Identification of 5-IAI (hydrochloride)
Cheminformatics involves the use of computational methods to analyze and organize chemical data. For new psychoactive substances (NPS), cheminformatics is essential for classification and preliminary risk assessment. nih.gov Large databases of known psychoactive compounds are used to classify new entities like 5-IAI based on structural similarity. nih.gov
By calculating molecular fingerprints and other structural descriptors for 5-IAI, it can be compared to thousands of other compounds in chemical databases. This allows for:
Structural Classification: Automatically grouping 5-IAI with other 2-aminoindanes and amphetamine-like compounds. nih.gov
Pharmacological Class Prediction: Based on the principle of structural similarity, that similar molecules often have similar biological activities, these tools can predict that 5-IAI is likely a monoamine reuptake inhibitor or releaser. nih.gov
Read-Across Assessment: Using data from structurally similar compounds (e.g., MDAI, 2-AI) to make initial predictions about the expected biological activity of 5-IAI. nih.gov
These approaches are critical for law enforcement, forensic chemists, and toxicologists to quickly get a preliminary understanding of a newly identified compound's likely effects and class before extensive experimental data is available. researchgate.net
Regulatory and Forensic Science Implications for 5 Iai Hydrochloride Non Clinical Focus
Evolution of Legislative Frameworks for Novel Psychoactive Substances (NPS) Relevant to 5-IAI (hydrochloride)
The legal status of 5-IAI (hydrochloride) is intrinsically linked to the broader legislative strategies developed to control the proliferation of NPS. Unlike traditional drugs of abuse, which are often explicitly scheduled in national and international drug control treaties, many NPS, including 5-IAI, initially occupy a legal grey area.
In the United Kingdom, the Psychoactive Substances Act 2016 represents a landmark piece of legislation designed to address the challenges posed by NPS. www.gov.ukcps.gov.uk This act introduced a blanket ban on the production, supply, and importation of any substance intended for human consumption that is capable of producing a psychoactive effect. www.gov.uk This approach moves away from the traditional method of banning specific substances one by one. Under this framework, 5-IAI (hydrochloride) would be considered a psychoactive substance, and its supply for recreational purposes would be illegal, irrespective of whether it is specifically named in the Misuse of Drugs Act 1971. cps.gov.ukwww.gov.uk The prosecution in such cases would need to prove the substance's psychoactive nature through forensic analysis. www.gov.uk
Prior to the 2016 Act, the UK and other countries often relied on analogue legislation, which attempts to control substances that are chemically similar to already controlled drugs. However, the subtle molecular modifications made by clandestine chemists to create NPS like 5-IAI often allowed them to circumvent these laws. The Psychoactive Substances Act 2016 was a direct response to the limitations of this substance-by-substance scheduling.
The European Union has also adopted a more proactive and coordinated approach to monitoring and controlling NPS. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), in collaboration with Europol, operates an early warning system to detect and assess the risks of new substances. europa.eueu-cadap.org While the EU does not have a single piece of legislation equivalent to the UK's blanket ban, it facilitates a rapid risk assessment process that can lead to EU-wide control measures for specific NPS.
The table below summarizes the key legislative approaches relevant to the control of 5-IAI (hydrochloride) and other NPS.
| Legislative Approach | Description | Relevance to 5-IAI (hydrochloride) |
| Specific Substance Scheduling | Traditional method of listing individual drugs in control legislation (e.g., Misuse of Drugs Act 1971 in the UK). | 5-IAI may not be explicitly listed, creating a potential legal loophole before broader legislation is enacted. |
| Analogue Legislation | Controls substances that are substantially similar in chemical structure or have similar pharmacological effects to controlled substances. | The effectiveness depends on the specific wording of the legislation and the degree of chemical similarity of 5-IAI to a controlled substance. |
| Blanket Ban Legislation | Prohibits the production, supply, and importation of any substance with psychoactive effects, unless it is specifically exempted (e.g., UK's Psychoactive Substances Act 2016). www.gov.ukcps.gov.uk | This is the most comprehensive approach, making the supply of 5-IAI for its psychoactive effects illegal without needing to name it specifically. www.gov.uk |
| EU-level Risk Assessment | A process coordinated by the EMCDDA and Europol to evaluate the risks of a new psychoactive substance, which can lead to a recommendation for control measures across all EU member states. europa.eueu-cadap.org | 5-IAI has been monitored by the EMCDDA, and this mechanism allows for a coordinated European response. nih.gov |
Forensic Analytical Challenges in the Detection and Identification of 5-IAI (hydrochloride) in Seized Materials
The identification of 5-IAI (hydrochloride) in seized materials presents several analytical challenges for forensic laboratories. These challenges are common to many NPS and stem from their novelty and the ever-changing landscape of the illicit drug market.
A primary challenge is the lack of certified reference standards for newly emerging substances. epa.gov Forensic laboratories rely on these standards to confirm the identity of a suspected compound. Without a known standard for 5-IAI, initial identification can be difficult and may require more advanced analytical techniques.
Standard screening techniques, such as colorimetric tests, may not be specific for 5-IAI and can produce ambiguous results. nih.gov Therefore, more sophisticated instrumental methods are necessary for unambiguous identification.
Commonly employed analytical techniques for the identification of NPS in seized materials include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique in forensic drug analysis. nih.gov It separates the components of a mixture and provides a mass spectrum for each component, which can be compared to a library of known spectra for identification. However, for a novel substance like 5-IAI, its mass spectrum may not be present in standard forensic libraries.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This is a high-resolution mass spectrometry technique that can provide a highly accurate mass measurement of the parent ion and its fragments. nih.gov This accuracy allows for the determination of the elemental composition of the molecule, which is crucial for identifying unknown substances like 5-IAI in the absence of a reference standard. epa.gov
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique can be used for the separation and quantification of substances. researchgate.net While it can indicate the presence of a compound, it is not as specific as mass spectrometry for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a molecule and is a powerful tool for the definitive identification of new substances. swgdrug.org
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides a molecular fingerprint of a substance, which can be compared to a known spectrum for identification. swgdrug.org
Another significant challenge is the presence of cutting agents or adulterants in seized drug samples. nih.govwikipedia.org Street-level preparations of 5-IAI may be mixed with other psychoactive substances, inactive diluents, or even more harmful chemicals. These mixtures can complicate the analytical process and require robust separation techniques to isolate and identify each component.
The table below outlines some of the key analytical techniques and the challenges associated with the forensic analysis of 5-IAI (hydrochloride).
| Analytical Technique | Principle of Operation | Challenges in 5-IAI Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and provides a mass spectrum for identification. nih.gov | Lack of a reference mass spectrum for 5-IAI in standard libraries. |
| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) | Provides high-resolution mass data for accurate mass determination and elemental composition. nih.gov | Requires specialized equipment and expertise; interpretation can be complex for novel compounds. |
| High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) | Separates compounds in a liquid phase and detects them using UV light absorption. researchgate.net | Limited specificity for identification without a reference standard. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about a molecule. swgdrug.org | Requires a relatively pure sample and is less sensitive than mass spectrometry. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by a sample, providing a unique molecular fingerprint. swgdrug.org | Interpretation can be challenging in mixtures; requires a reference spectrum for confirmation. |
International Monitoring Systems and Early Warning Mechanisms for 5-IAI (hydrochloride)
International cooperation is crucial for monitoring the emergence and spread of NPS like 5-IAI (hydrochloride). Early warning systems (EWS) play a pivotal role in this process by facilitating the rapid exchange of information between countries.
The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) operates the EU Early Warning System on new psychoactive substances. europa.eueu-cadap.org This system, in cooperation with Europol and national focal points, collects, analyzes, and disseminates information on new drugs as they appear on the European market. europa.eu The EMCDDA first anticipated the presence of 5-IAI on the recreational drug market through internet monitoring in 2010. nih.gov This early detection allowed for the dissemination of information to member states, enabling them to be aware of the potential emergence of this substance.
The United Nations Office on Drugs and Crime (UNODC) also runs an Early Warning Advisory (EWA) on NPS. unodc.org This global system monitors, analyzes, and reports on NPS trends to support evidence-based policy responses. unodc.org The UNODC's EWA serves as a repository for information on the chemistry, pharmacology, and use of NPS, and it provides technical assistance to member states. unodc.org
These international monitoring systems are essential for:
Early Detection: Identifying new substances as they emerge on the market.
Information Sharing: Facilitating the rapid exchange of analytical data, toxicological information, and law enforcement intelligence between countries.
Risk Assessment: Providing evidence-based assessments of the potential health and social risks associated with new substances.
Supporting Policy and Legislation: Informing the development of effective national and international control measures.
The table below provides an overview of the key international monitoring systems relevant to 5-IAI (hydrochloride).
| Monitoring System | Lead Organization(s) | Key Functions | Relevance to 5-IAI (hydrochloride) |
| EU Early Warning System on New Psychoactive Substances | European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and Europol | - Collects and analyzes data on new psychoactive substances in Europe. - Facilitates rapid information exchange between EU member states. - Conducts risk assessments to inform control measures. europa.eueu-cadap.orgeuropa.eu | Anticipated the emergence of 5-IAI on the recreational drug market in 2010. nih.gov |
| Early Warning Advisory (EWA) on New Psychoactive Substances | United Nations Office on Drugs and Crime (UNODC) | - Monitors and reports on global trends in NPS. - Acts as a global repository of information on NPS. - Provides technical assistance to member states for the detection and identification of NPS. unodc.org | Provides a global platform for sharing information about 5-IAI and similar substances, supporting a coordinated international response. |
Future Research Trajectories and Unresolved Questions for 5 Iai Hydrochloride
Emerging Methodological Advancements in 5-IAI (hydrochloride) Research
The study of novel psychoactive substances like 5-IAI (hydrochloride) can be significantly enhanced by leveraging emerging research methodologies. These advanced techniques offer the potential to accelerate data acquisition, improve analytical accuracy, and provide deeper insights into the compound's behavior.
Advanced Analytical and Spectroscopic Techniques: The precise characterization of 5-IAI and its metabolites requires high-resolution analytical methods. Techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) can be used for the definitive identification of metabolites in biological samples. Furthermore, advanced nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can provide unequivocal structural elucidation of the parent compound and its transformation products.
Computational Ethnography and Big Data Analysis: The rise of online forums and social media platforms provides a novel source of user-reported data on the effects of substances like 5-IAI. utk.edu Computational ethnography, which involves the large-scale analysis of this publicly available data using tools like natural language processing (NLP), can help researchers identify emerging trends, reported subjective effects, and potential health concerns associated with its use in non-controlled settings. insight7.ioutk.edu This approach can guide the design of formal preclinical and clinical studies.
Identification of Knowledge Gaps in 5-IAI (hydrochloride) Chemistry and Pharmacology
Despite initial studies, the scientific literature on 5-IAI (hydrochloride) is sparse, leaving significant knowledge gaps in its fundamental chemistry and pharmacology.
Chemistry:
Metabolic Pathways: While 5-IAI is known to be metabolized, the specific enzymatic pathways (e.g., cytochrome P450 isoenzymes) involved and the complete chemical structures of all its major metabolites have not been fully elucidated.
Chemical Stability: Comprehensive data on the stability of 5-IAI (hydrochloride) under various storage conditions (light, temperature, humidity) and in different biological matrices is lacking. This information is crucial for forensic and research purposes.
Stereochemistry: The pharmacological activity of chiral molecules can be highly dependent on the specific stereoisomer. Detailed investigations into the synthesis and differential pharmacological activity of the individual enantiomers of 5-IAI are required.
Pharmacology:
Human Pharmacokinetics and Pharmacodynamics: There is a complete absence of published data on the pharmacological and toxicological effects of 5-IAI in humans. Key parameters such as absorption, distribution, metabolism, and excretion (ADME), as well as dose-response relationships, remain unknown.
Comprehensive Receptor Binding Profile: In vitro studies on rat brain synaptosomes have shown that 5-IAI is a selective serotonin (B10506) (5-HT) uptake inhibitor and a potent releaser of 5-HT. However, a comprehensive screening of its binding affinity and functional activity at a wider range of CNS receptors and transporters is needed to fully understand its pharmacological profile and potential off-target effects.
Long-Term Effects and Neurotoxicity: Initial research suggested that 5-IAI may be less neurotoxic than MDMA. However, dedicated long-term studies are necessary to thoroughly evaluate its potential for neurotoxicity, cardiotoxicity, and other systemic effects following chronic administration. The long-term impact on serotonin systems and behavior is a critical unresolved question.
Proposed Directions for Comprehensive Academic Inquiry into 5-IAI (hydrochloride)
To address the identified knowledge gaps, a multi-pronged research approach is necessary. Future academic inquiry should be systematic and comprehensive, building from fundamental chemistry to complex in vivo effects.
Preclinical In Vivo Studies:
Animal Models: Comprehensive studies in rodent and non-rodent animal models are essential to characterize the pharmacokinetics, behavioral effects, and toxicology of 5-IAI. These studies should investigate its effects on motor activity, social behavior, and cognition, directly comparing its profile to that of MDMA and p-iodoamphetamine.
Neurotoxicity Assessment: Detailed neurohistological and neurochemical analyses should be conducted following acute and chronic administration of 5-IAI in animal models to definitively assess its potential for serotonergic neurotoxicity. This should include measuring levels of serotonin and its metabolites, as well as the density of serotonin transporters.
Advanced In Vitro Investigations:
Receptorome Screening: Utilizing high-throughput screening technologies to test the binding and functional activity of 5-IAI and its enantiomers against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters.
Human Cell Line Studies: Employing human-derived cell lines (e.g., neuronal cells, hepatocytes, cardiomyocytes) to investigate species-specific metabolism, mechanisms of action, and potential cytotoxicity, providing a bridge between animal studies and human effects.
Q & A
Q. What are the key chemical properties of 5-IAI (hydrochloride) relevant to its role as a cardiovascular biomarker?
5-IAI (5-Iodo-2-aminoindane Hydrochloride) is characterized by its molecular formula C₉H₁₀IN·ClH and molecular weight 295.5478 g/mol . Its stability in biological matrices and solubility in aqueous buffers (pH 6–8) make it suitable for immunoassays. Researchers should prioritize verifying purity via HPLC-MS and controlling pH during experimental workflows to prevent degradation.
Q. How does 5-IAI interact with the complement system in mechanistic studies?
5-IAI binds ligands to activate the classical complement pathway, enhancing pattern recognition and innate immune responses. This hypothesis is supported by phylogenetic conservation of its ligand-binding domains . To validate this, researchers can use surface plasmon resonance (SPR) to quantify binding kinetics or knockout models to assess pathway inhibition.
Advanced Research Questions
Q. How should researchers address contradictions between genetic association studies and phenotypic outcomes for 5-IAI?
Discrepancies arise from polygenic influences and population-specific linkage disequilibrium. For example, polymorphisms correlated with plasma 5-IAI levels in the Copenhagen City Heart Study did not directly associate with cardiovascular risk . To resolve this:
- Perform Mendelian randomization to distinguish causation from correlation.
- Use stratified analyses by ancestry to account for population heterogeneity.
- Integrate epigenomic data (e.g., methylation quantitative trait loci) to identify regulatory mechanisms.
Q. What experimental designs are optimal for isolating 5-IAI's causal role in atherosclerosis?
A three-phase approach is recommended:
- Phase 1: Cross-sectional studies to correlate 5-IAI levels with plaque burden (via imaging modalities like IVUS).
- Phase 2: Prospective cohort studies with time-resolved measurements to establish temporal relationships.
- Phase 3: Interventional trials using 5-IAI inhibitors (e.g., monoclonal antibodies) in animal models (e.g., ApoE⁻/⁻ mice) to assess plaque regression .
Control for acute-phase reactants (e.g., CRP) to minimize confounding.
Q. How can interspecies differences in 5-IAI ligand recognition bias preclinical findings?
Murine models exhibit divergent ligand-binding affinities compared to humans due to evolutionary divergence in the 5-IAI receptor. Mitigation strategies include:
- Using humanized transgenic models expressing human 5-IAI receptors.
- Validating findings across multiple species (e.g., non-human primates).
- Applying in silico docking simulations to predict cross-species ligand compatibility .
Q. What statistical frameworks are robust for analyzing 5-IAI's dose-response relationships in heterogeneous cohorts?
Bayesian hierarchical models are preferred for handling:
- Non-linear dose-response curves (e.g., threshold effects).
- Covariate adjustments (age, sex, comorbidities).
- Missing data imputation via Markov chain Monte Carlo (MCMC) methods.
Sensitivity analyses should test assumptions about unmeasured confounding .
Methodological and Reproducibility Considerations
Q. What protocols ensure reproducibility in quantifying 5-IAI plasma levels?
- Use standardized ELISA kits with inter-laboratory calibration.
- Include internal controls (spiked samples) to monitor assay drift.
- Pre-treat samples with protease inhibitors to prevent degradation.
- Report coefficients of variation (CV) for intra- and inter-assay precision .
Q. How should researchers design multi-omics studies to elucidate 5-IAI's pleiotropic effects?
- Transcriptomics: RNA-seq of endothelial cells treated with 5-IAI.
- Proteomics: SILAC-based quantification of complement pathway proteins.
- Metabolomics: LC-MS profiling of oxylipins linked to vascular inflammation.
Integrate datasets using weighted gene co-expression network analysis (WGCNA) to identify hub pathways .
Data Interpretation and Reporting Standards
Q. What guidelines should govern reporting 5-IAI's biomarker performance?
Adhere to STARD (Standards for Reporting Diagnostic Accuracy) criteria:
- Report sensitivity, specificity, and AUC-ROC with 95% CIs.
- Disclose participant exclusion criteria and handling of outliers.
- Use CONSORT diagrams for clinical trials .
Q. How can researchers mitigate publication bias in 5-IAI studies?
- Register protocols prospectively on platforms like ClinicalTrials.gov .
- Share negative/null results via preprint repositories (e.g., bioRxiv).
- Perform meta-analyses using random-effects models to quantify heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
